molecular formula C14H20N4O2S B2973523 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide CAS No. 899993-95-4

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide

Cat. No. B2973523
CAS RN: 899993-95-4
M. Wt: 308.4
InChI Key: GOFHAYHPSQVHQR-UHFFFAOYSA-N
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Description

“N’-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide” is a chemical compound with the formula C14H17N3O2S2. It has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The resulting compounds are then coupled with the same aromatic aldehyde to afford the corresponding Schiff base compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyrazole ring, and a tert-butyl group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .

Scientific Research Applications

Chemical Synthesis and Reactivity

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide is a compound with potential applications in chemical synthesis and reactivity studies. Research into similar compounds has explored multigram synthesis of fluorinated pyrazole-4-carboxylic acids, highlighting the potential for large-scale production and the versatility of pyrazole derivatives in chemical reactions (Iminov et al., 2015). Additionally, the formation of functionalized cyclopentenes via catalytic asymmetric [3+2] cycloaddition of acrylamides with an allenoate demonstrates the utility of pyrazole-derived compounds in asymmetric synthesis (Han et al., 2011).

Coordination Chemistry and Catalysis

Research on molybdenum(VI) dioxo complexes with tridentate phenolate ligands, where pyrazolate complexes play a role, underscores the importance of these compounds in coordination chemistry and as models for molybdoenzymes (Judmaier et al., 2009). Such studies contribute to our understanding of enzyme mimetics and catalytic processes, potentially leading to the development of novel catalysts and enzymatic models.

Material Science and Polymer Chemistry

In material science and polymer chemistry, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol highlight the potential of pyrazole and tert-butyl based compounds in creating new polymers with desirable thermal and mechanical properties (Hsiao et al., 2000).

Biological Applications

While the specific compound has not been directly linked to biological applications in the provided references, research into related pyrazole derivatives indicates potential biological relevance. For example, the design, synthesis, and biological activity of new pyrazole amide derivatives targeting the EcR/USP receptor suggest that similar compounds could have applications in insecticidal activity and receptor modulation (Deng et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it may be of interest to investigate its potential as a pharmaceutical agent .

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-5-6-15-12(19)13(20)16-11-9-7-21-8-10(9)17-18(11)14(2,3)4/h5H,1,6-8H2,2-4H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFHAYHPSQVHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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